molecular formula C15H20O4 B13081117 Ethyl 4-iso-butoxy-2-methylbenzoylformate

Ethyl 4-iso-butoxy-2-methylbenzoylformate

Cat. No.: B13081117
M. Wt: 264.32 g/mol
InChI Key: OYXQRUKVSQIBOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iso-butoxy-2-methylbenzoylformate typically involves the esterification of 4-iso-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iso-butoxy-2-methylbenzoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-iso-butoxy-2-methylbenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iso-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-iso-butoxy-2-methylbenzoylformate can be compared with other similar compounds, such as:

  • Ethyl 4-methoxy-2-methylbenzoylformate
  • Ethyl 4-ethoxy-2-methylbenzoylformate
  • Ethyl 4-propoxy-2-methylbenzoylformate

These compounds share similar structural features but differ in the nature of the alkoxy group attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, distinguish it from these related compounds .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate

InChI

InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

OYXQRUKVSQIBOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C

Origin of Product

United States

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